![molecular formula C7H6BrN3 B1441207 3-Bromoimidazo[1,2-a]pyridin-7-amine CAS No. 1092352-46-9](/img/structure/B1441207.png)

3-Bromoimidazo[1,2-a]pyridin-7-amine

説明

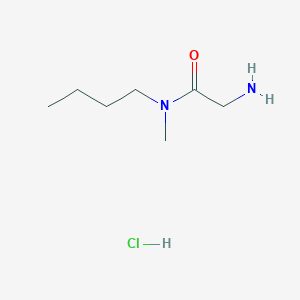

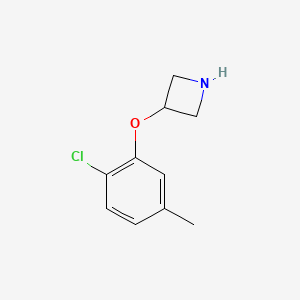

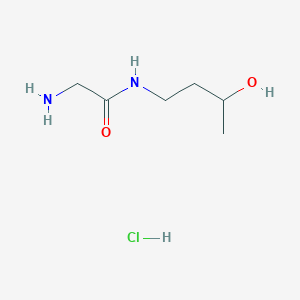

“3-Bromoimidazo[1,2-a]pyridin-7-amine” is a chemical compound with the molecular formula C7H6BrN3 . It is part of the imidazo[1,2-a]pyridines class of compounds, which are known for their significant biological and therapeutic value .

Synthesis Analysis

The synthesis of 3-Bromoimidazo[1,2-a]pyridin-7-amine can be achieved through various methods. One approach involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . Another method involves a metal-free direct synthesis of imidazo[1,2-a]pyridines . These methods have been developed to improve the ecological impact of the classical schemes .

Molecular Structure Analysis

The molecular structure of 3-Bromoimidazo[1,2-a]pyridin-7-amine is characterized by the presence of an imidazo[1,2-a]pyridine core, which is a fused nitrogen-bridged heterocyclic compound .

Chemical Reactions Analysis

The chemical reactions involving 3-Bromoimidazo[1,2-a]pyridin-7-amine are diverse and can be categorized into several types, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

科学的研究の応用

Specific Scientific Field

Chemistry, specifically organic synthesis .

Summary of the Application

“3-Bromoimidazo[1,2-a]pyridin-7-amine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds have significant biological and therapeutic value, and are pharmacophores for many molecules .

Methods of Application or Experimental Procedures

The compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free . On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .

Results or Outcomes

The versatile 3-bromoimidazopyridines could be further transferred to other skeletons . This method of synthesis is meaningful as it allows for the creation of two kinds of structures from the same starting materials .

Application in Antituberculosis Agents

Specific Scientific Field

Summary of the Application

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some examples of imidazo [1,2- a ]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The development of imidazo [1,2- a ]pyridine analogues as antituberculosis agents has been identified as a renaissance era of TB drug discovery research .

Application in Amino Benzannulation

Specific Scientific Field

Summary of the Application

“3-Bromoimidazo[1,2-a]pyridin-7-amine” is used in an efficient microwave-assisted metal-free amino benzannulation .

Methods of Application or Experimental Procedures

The compound is synthesized from aryl (4-aryl-1- (prop-2-ynyl)-1 H -imidazol-2-yl)methanone with dialkylamines .

Results or Outcomes

Various 2,8-diaryl-6-aminoimidazo [1,2- a ]pyridines are produced in good yield .

Application in C3-Arylation and Alkynylation Reactions

Specific Scientific Field

Summary of the Application

“3-Bromoimidazo[1,2-a]pyridin-7-amine” is used in C3-arylation and alkynylation reactions . These reactions are important for the synthesis of various organic compounds .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The synthetic utility of 3-bromoimidazo[1,2-a]pyridines were explored, and the reactions processed smoothly .

Application in Biological Evaluation

Specific Scientific Field

Summary of the Application

“3-Bromoimidazo[1,2-a]pyridin-7-amine” is used in the biological evaluation of imidazopyridine derivatives . These derivatives have potential applications in various biological fields .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The literature shows that NH proton in syn-periplanar conformation appears in the upfield and the anti-periplanar conformation in the downfield .

将来の方向性

Future research directions for 3-Bromoimidazo[1,2-a]pyridin-7-amine could involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, aiming to improve the ecological impact of the classical schemes . Additionally, exploring its potential biological and therapeutic applications could be another promising direction .

特性

IUPAC Name |

3-bromoimidazo[1,2-a]pyridin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFWLVPZAQJCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C2Br)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676667 | |

| Record name | 3-Bromoimidazo[1,2-a]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoimidazo[1,2-a]pyridin-7-amine | |

CAS RN |

1092352-46-9 | |

| Record name | 3-Bromoimidazo[1,2-a]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Benzyloxy)phenoxy]azetidine](/img/structure/B1441124.png)

![4-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441125.png)

![3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441127.png)

![4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol](/img/structure/B1441131.png)